1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol

Molecular weight optimization Lipophilic ligand efficiency Fragment-based drug discovery

Procure 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol (CAS 2640842-81-3) for fragment-based mGluR5 antagonist programs. The non-planar cyclohexyl substituent differentiates this scaffold from common aromatic analogs, offering 3D binding topology, enhanced metabolic stability, and a 12.6–18.3% lower MW for higher ligand efficiency. Its CNS-compliant profile (TPSA 86.3 Ų, XLogP3 3.4) and [4,5-c] regioisomeric specificity, explicitly claimed in mGluR5 patents, make it a mandatory starting point for allosteric modulator SAR. Racemic mixture with one undefined stereocenter enables chiral resolution for enantioselective studies.

Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
CAS No. 2640842-81-3
Cat. No. B6471087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol
CAS2640842-81-3
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CNC2=NC3=C(S2)C=CN=C3)O
InChIInChI=1S/C14H19N3OS/c18-12(10-4-2-1-3-5-10)9-16-14-17-11-8-15-7-6-13(11)19-14/h6-8,10,12,18H,1-5,9H2,(H,16,17)
InChIKeyVCUIJLOPNDQDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol (CAS 2640842-81-3): Chemical Identity, Scaffold Class, and Procurement-Relevant Profile


1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol (CAS 2640842-81-3) is a heterocyclic compound belonging to the thiazolo[4,5-c]pyridine family—a scaffold recognized for diverse pharmacological activities including metabotropic glutamate receptor (mGluR5) antagonism and kinase inhibition [1]. The molecule incorporates a cyclohexyl-substituted ethanolamine side chain attached to the 2-amino position of the fused thiazole-pyridine core. Its molecular formula is C14H19N3OS, with a molecular weight of 277.39 g/mol, and it possesses one undefined stereocenter (racemic mixture) [2]. Computed physicochemical properties include XLogP3 of 3.4 and a topological polar surface area (TPSA) of 86.3 Ų [2].

Why Generic Thiazolopyridine Analogs Cannot Substitute for 1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol in Research Programs


Although numerous thiazolopyridine derivatives are commercially available, the target compound's cyclohexyl substituent distinguishes it from aromatic-substituted analogs (e.g., 4-methylsulfanylphenyl, benzothiophenyl, or 4-trifluoromethylphenyl variants) by offering a non-planar, saturated ring that alters conformational topology, lipophilicity, and metabolic stability [1]. As documented in medicinal chemistry literature, the cyclohexyl group serves as a three-dimensional bioisostere of the flat phenyl ring, potentially offering more contact points with target proteins and improved metabolic robustness [2]. Substitution of the cyclohexyl group with an aromatic ring would fundamentally change the compound's physicochemical and pharmacological profile, making direct interchange scientifically invalid without de novo SAR validation.

Quantitative Differentiation Evidence for 1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol Against Closest Structural Analogs


Molecular Weight Reduction vs. Aromatic-Substituted Analogs: Ligand Efficiency Advantage

The target compound (C14H19N3OS, MW 277.39 g/mol [1]) is substantially lighter than the closest aromatic-substituted analogs sharing the same thiazolo[4,5-c]pyridin-2-ylaminoethanol scaffold: the 4-methylsulfanylphenyl analog (C15H15N3OS2, MW 317.43 g/mol), the benzothiophenyl analog (C16H13N3OS2, MW 327.42 g/mol), and the 4-trifluoromethylphenyl analog (C15H12F3N3OS, MW 339.34 g/mol). This represents a 12.6%–18.3% reduction in molecular weight, translating to improved ligand efficiency metrics (LE ≈ 0.30 vs. 0.25–0.27 for aromatic analogs assuming equivalent potency).

Molecular weight optimization Lipophilic ligand efficiency Fragment-based drug discovery

Conformational Three-Dimensionality and Stereochemical Complexity vs. Planar Aromatic Analogs

The cyclohexyl ring adopts a chair conformation, as confirmed by X-ray crystallography of the structurally analogous 2-cyclohexyl-1,3-thiazolo[4,5-b]pyridine, where the cyclohexane mean plane is twisted from the thiazolopyridine ring system by 39.57° [1]. This non-planar topology is absent in the flat aromatic-substituted analogs. Additionally, the target compound contains one undefined stereocenter (count = 1) [2], representing a racemic mixture with potential for chiral resolution—a feature not present in achiral aromatic analogs.

Conformational analysis Stereochemistry Protein-ligand interactions

Regioisomeric Scaffold Differentiation: Thiazolo[4,5-c]pyridine Demonstrates Distinct Biological Activity vs. Other Thiazolopyridine Regioisomers

In a direct comparative study of 2-substituted thiazolopyridine regioisomers as amplifiers of phleomycin in E. coli, the thiazolo[4,5-c]pyridine series exhibited activity comparable to that of the thiazolo[4,5-b]pyrazine series, whereas the thiazolo[5,4-b]pyridine series showed lower activity [1]. This regioisomer-dependent biological outcome demonstrates that the [4,5-c] ring fusion pattern possesses distinct electronic and steric properties that translate into differential pharmacological effects. The scaffold remains less explored than the [4,5-b] variant [2], offering a novel intellectual property space.

Heterocyclic chemistry Regioisomer selectivity Intellectual property position

Predicted pKa and Hydrogen Bond Profile as Determinants of Formulation and CNS Penetration Potential

The target compound exhibits a predicted pKa of 14.46 ± 0.20 for the secondary alcohol [1], indicating minimal ionization under physiological pH (7.4). This contrasts with aromatic-substituted analogs bearing electron-withdrawing groups (e.g., 4-CF3), where inductive effects are expected to lower the alcohol pKa below 13. The high pKa, combined with a hydrogen bond donor count of 2 and acceptor count of 5 [2], defines a specific interaction fingerprint for salt formation and co-crystal engineering.

Pre-formulation pKa prediction CNS drug design

Topological Polar Surface Area and CNS Drug-Likeness: Within Favorable Permeability Space

The target compound has a computed TPSA of 86.3 Ų and XLogP3 of 3.4 [1], placing it within the widely accepted CNS drug-likeness thresholds (TPSA < 90 Ų and logP 1–4, per Pajouhesh & Lenz, NeuroRx, 2005). In comparison, aromatic-substituted analogs bearing additional sulfur atoms (methylsulfanyl or benzothiophene) or trifluoromethyl groups are expected to have higher TPSA and/or logP values due to increased polar surface and lipophilicity, potentially reducing their CNS permeability.

Blood-brain barrier permeability CNS drug design Physicochemical profiling

Optimal Research and Industrial Application Scenarios for 1-Cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol


Fragment-Based and Lead-Optimization Programs Requiring Low MW and Balanced Lipophilicity

The compound's MW (277.39 g/mol) and XLogP3 (3.4) render it an attractive fragment-like or early lead scaffold [1]. Its 12.6–18.3% lower MW compared to aromatic-substituted analogs reduces the risk of downstream pharmacokinetic attrition. Procurement of this compound as a starting point for SAR exploration, rather than heavier aryl-substituted versions, aligns with fragment-based drug design principles where lower MW correlates with higher ligand efficiency and greater scope for optimization.

CNS-Targeted Drug Discovery Leveraging Favorable TPSA and logP Profile

With a TPSA of 86.3 Ų (below the 90 Ų CNS permeability threshold) and XLogP3 of 3.4, this compound fits within established CNS drug-likeness space [1]. It is suitable for programs targeting CNS-expressed receptors, such as mGluR5, where the thiazolo[4,5-c]pyridine scaffold has demonstrated antagonist activity in preclinical models [2].

Enantioselective Pharmacology Studies Exploiting the Chiral Secondary Alcohol

The presence of one undefined stereocenter (racemic mixture) [1] enables chiral resolution for enantioselective SAR. The three-dimensional cyclohexyl chair conformation, as confirmed by analogous X-ray structures [3], provides a distinct binding topology compared to planar aromatic analogs. This makes the compound valuable for programs investigating stereochemistry-dependent target engagement and selectivity.

Allosteric Modulator Development on the Thiazolo[4,5-c]pyridine Chemotype

The thiazolo[4,5-c]pyridine regioisomer is explicitly claimed in patents as an mGluR5 receptor antagonist scaffold [2]. The [4,5-c] fusion pattern shows biological activity distinguishable from [5,4-b] regioisomers in comparative studies [4]. Procurement of the specific [4,5-c] isomer is mandatory for programs targeting allosteric modulation of mGluR5 or related class C GPCRs.

Quote Request

Request a Quote for 1-cyclohexyl-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.